2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYKYZMDHNEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Ketones to α-Diketones
Acetophenone derivatives are oxidized to glyoxal equivalents using catalytic HBr (10 mol%) in DMSO at 85°C. For example, acetophenone (2 ) converts to phenylglyoxal (3 ) in 69% yield under optimized conditions (Table 1).
Table 1: Optimization of Acetophenone Oxidation to Phenylglyoxal
| Entry | HBr (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 85 | 18 | 61 |
| 2 | 50 | 60 | 72 | 57 |
| 3 | 200 | 60 | 24 | 48 |
Condensation with Aldehydes
Phenylglyoxal (3 ) reacts with p-tolualdehyde (4 ) and NH4OAc in MeOH/DMSO (6:4 v/v) to yield 5-phenyl-2-(p-tolyl)-1H-imidazole (5 ) in 69% isolated yield. This step demonstrates the regioselective formation of 2,5-disubstituted imidazoles, critical for subsequent functionalization.
Introduction of the 3-Nitrophenyl Group via Suzuki-Miyaura Coupling
Bromination at C-5
Electrophilic bromination of 5 using NBS (N-bromosuccinimide) in DMF at 0°C introduces a bromine atom at C-5, yielding 5-bromo-2-(p-tolyl)-1H-imidazole (6 ) in 82% yield.
Cross-Coupling with 3-Nitrophenylboronic Acid
Palladium-catalyzed Suzuki-Miyaura coupling of 6 with 3-nitrophenylboronic acid (7 ) under Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O) affords 5-(3-nitrophenyl)-2-(p-tolyl)-1H-imidazole (8 ) in 74% yield.
Equation 1: Suzuki Coupling
$$
\text{5-Bromoimidazole} + \text{3-Nitrophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-(3-Nitrophenyl)imidazole} + \text{Byproducts} \quad
$$
N-Alkylation for p-Tolyl Installation
Alkylation of NH-Imidazoles
Treatment of 8 with p-tolyl chloride (9 ) and NaH in anhydrous DMF at 60°C for 12 hours installs the p-tolyl group at N-1, yielding 1-(p-tolyl)-5-(3-nitrophenyl)-2-(p-tolyl)-1H-imidazole (10 ) in 68% yield.
Equation 2: N-Alkylation
$$
\text{NH-Imidazole} + \text{p-Tolyl Chloride} \xrightarrow{\text{NaH, DMF}} \text{N-p-Tolyl Imidazole} + \text{HCl} \quad
$$
Thiolation and Methylation at C-2
Methylation of Thiol Group
Reaction of 11 with methyl iodide (12 ) and K2CO3 in acetone at 25°C completes the synthesis, affording the target compound 13 in 89% yield.
Equation 3: Thiol Methylation
$$
\text{2-Mercaptoimidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(Methylthio)imidazole} + \text{KI} \quad
$$
Alternative Pathways and Comparative Analysis
Direct Synthesis via Multicomponent Reactions
A one-pot protocol combining 3-nitrobenzaldehyde, p-toluidine, and methylthioacetaldehyde under Radziszewski conditions (NH4OAc, DMSO/MeOH) yields 13 directly in 45% yield, albeit with lower regiocontrol.
Nitration of Pre-Formed Imidazoles
Electrophilic nitration of 5-phenyl-1-(p-tolyl)-1H-imidazole with HNO3/H2SO4 introduces nitro groups at the meta position of the phenyl ring in 38% yield, though this method suffers from poor regioselectivity.
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the meta orientation of the nitro group and para substitution of the p-tolyl moiety.
Industrial-Scale Considerations and Yield Optimization
Table 2: Comparative Yields Across Synthetic Routes
| Step | Traditional Route (%) | One-Pot Route (%) |
|---|---|---|
| Imidazole Core | 69 | 45 |
| Suzuki Coupling | 74 | N/A |
| N-Alkylation | 68 | N/A |
| Thiolation/Methylation | 89 | N/A |
| Overall Yield | 23 | 45 |
Scientific Research Applications
2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: Imidazole derivatives are used in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The nitrophenyl group can participate in electron transfer reactions, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Compound 1 : 1-Benzyl-5-(4-(methylthio)phenyl)-4-phenyl-2-(p-tolyl)-1H-imidazole
- Key Differences :
- Methylthio group at 4-position of the phenyl ring (vs. 3-nitrophenyl in the target compound).
- Lacks a nitro group; instead, a benzyl group is attached to N1.
- Higher lipophilicity due to benzyl and phenyl groups.
Compound 2 : 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
- Key Differences :
- Thiol (-SH) at position 2 (vs. methylthio in the target compound).
- Trifluoromethoxy (-OCF₃) substituent on the N1 phenyl ring (vs. p-tolyl).
- Impact :
- Thiol groups can form hydrogen bonds or disulfide bridges, enhancing interactions with biological targets.
- Trifluoromethoxy increases electron-withdrawing effects and metabolic stability compared to p-tolyl.
Compound 3 : 5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
- Key Differences :
- Trifluoromethyl (-CF₃) at the meta position of the N1 phenyl ring (vs. p-tolyl).
- Thiol group at position 2.
Antimicrobial and Antitumor Activities
Tabulated Comparison of Key Properties
*Estimated based on substituent contributions.
Biological Activity
2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The imidazole ring structure, combined with various substituents, contributes to its diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole core with a methylthio group, a nitrophenyl group, and a p-tolyl substituent. The presence of these functional groups suggests potential for various chemical reactions and biological interactions.
Chemical Structure:
- IUPAC Name: 2-methylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
- Molecular Formula: C16H13N3O2S
- CAS Number: 1235333-11-5
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation: It can bind to receptors, altering their activity and influencing signaling pathways.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds show cytotoxic effects against various human cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | SISO (Cervical) | 2.38 - 3.77 |
| Compound B | RT-112 (Bladder) | 3.00 - 4.50 |
| Compound C | A549 (Lung) | 5.00 - 6.50 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of certain bacteria and protozoa, making it a candidate for further investigation in infectious disease treatment.
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects of various substituted imidazoles on human cancer cell lines using the crystal violet assay. The results indicated that compounds with electron-withdrawing groups exhibited higher antiproliferative activity compared to their unsubstituted counterparts .
- Apoptosis Induction : Research demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects. For example, treatment with specific concentrations resulted in significant increases in early and late apoptotic cells .
Q & A
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Methodology :
- Solvent Volume : Reduce from 10 mL/g to 3 mL/g using THF/water biphasic systems.
- Catalyst Recovery : Immobilize Pd on mesoporous silica for reuse (3 cycles, yield drop <5%).
- Safety : Replace LiAlH₄ with NaBH₄/CeCl₃ for safer reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
